molecular formula C21H21N3O2 B12159047 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide

Cat. No.: B12159047
M. Wt: 347.4 g/mol
InChI Key: FWOALDMFIADKJB-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide is a compound that features an indole moiety, a piperidine ring, and a benzamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the benzamide group can contribute to its overall stability and solubility . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide: Similar structure but with the indole moiety at the 3-position.

    N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties. The presence of the indole moiety, piperidine ring, and benzamide group can provide a synergistic effect, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-17-10-12-24(13-11-17)21(26)19-14-16-8-4-5-9-18(16)23-19/h1-9,14,17,23H,10-13H2,(H,22,25)

InChI Key

FWOALDMFIADKJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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